molecular formula C16H13NO2 B12662166 4-[(4-Hydroxyphenyl)amino]-1-naphthol CAS No. 71662-31-2

4-[(4-Hydroxyphenyl)amino]-1-naphthol

Cat. No.: B12662166
CAS No.: 71662-31-2
M. Wt: 251.28 g/mol
InChI Key: JHZVBYOUVQPKER-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)amino]-1-naphthol is an organic compound with the molecular formula C16H13NO2 It is characterized by the presence of a naphthol group linked to an amino group substituted with a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxyphenyl)amino]-1-naphthol typically involves the reaction of 1-naphthol with 4-aminophenol under specific conditions. One common method includes:

    Reactants: 1-naphthol and 4-aminophenol.

    Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvents: Organic solvents such as ethanol or methanol are often employed.

    Conditions: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxyphenyl)amino]-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted naphthols, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Hydroxyphenyl)amino]-1-naphthol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxyphenyl)amino]-1-naphthol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Hydroxyphenyl)amino]-1-naphthol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

71662-31-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-hydroxyanilino)naphthalen-1-ol

InChI

InChI=1S/C16H13NO2/c18-12-7-5-11(6-8-12)17-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10,17-19H

InChI Key

JHZVBYOUVQPKER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NC3=CC=C(C=C3)O

Origin of Product

United States

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